molecular formula C20H20N6O2 B12246817 6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline

Cat. No.: B12246817
M. Wt: 376.4 g/mol
InChI Key: INFGQMMHZNOOOW-UHFFFAOYSA-N
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Description

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrimidine moiety through an octahydropyrrolo[3,4-c]pyrrole bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine moiety: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.

    Construction of the octahydropyrrolo[3,4-c]pyrrole bridge: This step involves cyclization reactions that form the octahydropyrrolo[3,4-c]pyrrole structure.

    Coupling with quinoxaline: The final step involves coupling the pyrimidine-octahydropyrrolo[3,4-c]pyrrole intermediate with a quinoxaline derivative under suitable conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline is unique due to its specific combination of structural features, including the quinoxaline core and the octahydropyrrolo[3,4-c]pyrrole bridge. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C20H20N6O2/c1-28-18-4-5-23-20(24-18)26-11-14-9-25(10-15(14)12-26)19(27)13-2-3-16-17(8-13)22-7-6-21-16/h2-8,14-15H,9-12H2,1H3

InChI Key

INFGQMMHZNOOOW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC5=NC=CN=C5C=C4

Origin of Product

United States

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